molecular formula C7H8O3P+ B14566432 Hydroxy[(3-hydroxyphenyl)methyl]oxophosphanium CAS No. 61820-25-5

Hydroxy[(3-hydroxyphenyl)methyl]oxophosphanium

Cat. No.: B14566432
CAS No.: 61820-25-5
M. Wt: 171.11 g/mol
InChI Key: OEWULSQEXNWESS-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroxy[(3-hydroxyphenyl)methyl]oxophosphanium is a compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms this compound is notable for its unique structure, which includes a hydroxy group and a phenyl group attached to a phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydroxy[(3-hydroxyphenyl)methyl]oxophosphanium typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This approach is widely used due to its convenience and efficiency. For example, the reaction of a chlorophosphine with a Grignard reagent can yield the desired phosphine compound under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as those employed in laboratory settings. The use of automated reactors and precise control of reaction conditions can enhance the yield and purity of the compound. Additionally, the development of more efficient catalysts and reaction pathways can further optimize the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Hydroxy[(3-hydroxyphenyl)methyl]oxophosphanium can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hydroxy and phenyl groups, which can participate in different chemical processes.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur with nucleophiles such as amines or alcohols under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives with altered functional groups.

Scientific Research Applications

Hydroxy[(3-hydroxyphenyl)methyl]oxophosphanium has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in transition metal catalysis and organocatalysis, facilitating various chemical transformations.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: In industrial applications, this compound can be used in the synthesis of fine chemicals and materials with specialized properties.

Mechanism of Action

The mechanism of action of hydroxy[(3-hydroxyphenyl)methyl]oxophosphanium involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and phenyl groups play a crucial role in binding to these targets, influencing their activity and function. For example, the compound may act as an inhibitor or activator of specific enzymes, modulating biochemical pathways and cellular processes .

Comparison with Similar Compounds

Hydroxy[(3-hydroxyphenyl)methyl]oxophosphanium can be compared with other organophosphorus compounds, such as:

    Phosphines: These compounds contain phosphorus atoms bonded to carbon atoms and are widely used in catalysis and organic synthesis.

    Phosphine oxides: These are oxidized derivatives of phosphines and have different reactivity and applications.

    Phosphonates: These compounds contain phosphorus atoms bonded to oxygen atoms and are used in various industrial and agricultural applications.

The uniqueness of this compound lies in its specific structure, which combines a hydroxy group and a phenyl group with a phosphorus atom. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

61820-25-5

Molecular Formula

C7H8O3P+

Molecular Weight

171.11 g/mol

IUPAC Name

hydroxy-[(3-hydroxyphenyl)methyl]-oxophosphanium

InChI

InChI=1S/C7H7O3P/c8-7-3-1-2-6(4-7)5-11(9)10/h1-4H,5H2,(H-,8,9,10)/p+1

InChI Key

OEWULSQEXNWESS-UHFFFAOYSA-O

Canonical SMILES

C1=CC(=CC(=C1)O)C[P+](=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.